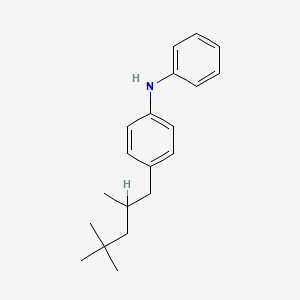

N-Phenyl-4-(2,4,4-trimethylpentyl)aniline

Description

Contextual Significance within Diphenylamine (B1679370) Derivatives Research

Diphenylamine and its derivatives are a cornerstone of industrial and academic chemical research, primarily recognized for their antioxidant properties. wikipedia.org The core structure, consisting of an amine linking two phenyl groups, allows for the donation of a hydrogen atom to scavenge free radicals, thus inhibiting oxidative processes. nih.govresearchgate.net This fundamental reactivity has led to their widespread use as stabilizers in lubricants, polymers, and rubber products. wikipedia.orgchemiis.com

The addition of alkyl groups to the diphenylamine structure, as seen in N-Phenyl-4-(2,4,4-trimethylpentyl)aniline, is a common strategy to enhance solubility in nonpolar media, such as oils and organic polymers, and to improve antioxidant efficacy. wikipedia.org The bulky 2,4,4-trimethylpentyl group in this compound is expected to increase its lipophilicity and may influence its reactivity and physical properties.

Research into diphenylamine derivatives extends beyond their antioxidant function. These compounds serve as versatile intermediates in the synthesis of a wide array of functional molecules, including dyes, pharmaceuticals, and materials for optoelectronic applications. nih.govresearchgate.netresearchgate.net For instance, various diphenylamine derivatives have been investigated for their potential in developing new anti-inflammatory drugs, antimicrobial agents, and even as components in organic light-emitting diodes (OLEDs). nih.govresearchgate.netingentaconnect.com The specific trimethylpentyl substituent in the title compound could modulate these properties, offering a unique profile for investigation.

Academic Landscape and Research Trajectories for this compound

The academic landscape for this compound itself is not extensively detailed in publicly available research. However, the research trajectories for closely related alkylated diphenylamines provide a clear indication of its potential areas of study.

A primary research focus is the continued exploration of novel antioxidant systems. scispace.com Studies often involve synthesizing a series of derivatives with varying alkyl substituents to establish structure-activity relationships. nih.gov This allows researchers to fine-tune properties like oxidative stability and solubility for specific applications. scispace.com It is plausible that this compound is or has been a subject of such proprietary industrial research aimed at developing superior antioxidants for lubricants and polymers.

Another significant research avenue for diphenylamine derivatives is in the field of materials science. researchgate.net The electron-donating nature of the diphenylamine core makes it a suitable building block for creating organic semiconductors and other electroactive materials. researchgate.net Research in this area often involves incorporating diphenylamine units into larger conjugated polymer chains to develop materials for sensors, transistors, and photovoltaic cells. researchgate.net The specific properties imparted by the 2,4,4-trimethylpentyl group could be investigated for their effect on the electronic and morphological characteristics of such materials.

Furthermore, the synthesis of novel diphenylamine derivatives remains an active area of research. nih.govnih.gov Chemists are continuously developing more efficient and environmentally benign synthetic routes to this class of compounds. google.com Investigations into the synthesis of this compound would likely focus on optimizing reaction conditions for the alkylation of diphenylamine with an appropriate 2,4,4-trimethylpentyl source.

While specific, in-depth academic studies on this compound are not widely published, its structural features place it firmly within the active and evolving research fields of antioxidant chemistry, materials science, and synthetic organic chemistry. Future research will likely focus on elucidating its unique properties and exploring its potential in these and other emerging applications.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-(2,4,4-trimethylpentyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-16(15-20(2,3)4)14-17-10-12-19(13-11-17)21-18-8-6-5-7-9-18/h5-13,16,21H,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRMSWSIFIESRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)NC2=CC=CC=C2)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887849 | |

| Record name | Benzenamine, N-phenyl-4-(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-35-5 | |

| Record name | N-Phenyl-4-(2,4,4-trimethylpentyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-phenyl-4-(2,4,4-trimethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-4-(2,4,4-trimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-4-(2,4,4-trimethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-4-(2,4,4-trimethylpentyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Phenyl 4 2,4,4 Trimethylpentyl Aniline

Established Synthetic Pathways to N-Phenyl-4-(2,4,4-trimethylpentyl)aniline

Established methods for synthesizing this compound predominantly rely on classical electrophilic aromatic substitution or modern cross-coupling reactions.

Friedel-Crafts Alkylation Approaches for Aryl Alkylation of Diphenylamines

The Friedel-Crafts alkylation is a fundamental and widely used method for attaching alkyl groups to aromatic rings. organic-chemistry.org In the context of synthesizing this compound, this reaction involves the direct alkylation of diphenylamine (B1679370) with an appropriate source of the 2,4,4-trimethylpentyl group, commonly diisobutylene (a dimer of isobutylene). google.comgoogle.com The reaction proceeds via an electrophilic attack on the electron-rich phenyl rings of diphenylamine.

The alkylating agent, diisobutylene, under acidic conditions, generates a tertiary carbocation which then acts as the electrophile. The amino group (-NH-) of diphenylamine is an activating group, directing the incoming electrophile primarily to the ortho and para positions. Due to steric hindrance, substitution at the para position is generally favored, leading to the desired 4-substituted product. However, the reaction can produce a mixture of mono-, di-, and poly-alkylated products, as well as various regioisomers. google.com

A variety of catalytic systems can be employed to facilitate the Friedel-Crafts alkylation of diphenylamine. The choice of catalyst is crucial for controlling the reaction rate and, to some extent, the regioselectivity.

Lewis Acids: A broad range of Lewis acids are effective catalysts for this transformation. Common examples include metal halides such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃). google.comgoogle.com

Acid Clays: Acid-activated clays, such as montmorillonite, are also widely used as heterogeneous catalysts. google.comgoogle.com These catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling.

Reaction conditions are tailored to optimize the formation of the desired para-substituted product. The reaction can be performed with or without a solvent. google.com When used, inert solvents like dichloromethane (B109758) or chloroform (B151607) are common choices. numberanalytics.com The temperature is a critical parameter, typically ranging from 0°C to 100°C. numberanalytics.com

| Catalyst Type | Specific Examples | Typical Reaction Conditions | Key Characteristics |

| Lewis Acids | AlCl₃, ZnCl₂, SnCl₄, BF₃ | Temperature: 0-100°C; Can be run neat or with an inert solvent. | Homogeneous catalysis, high activity. google.comnumberanalytics.com |

| Acid Clays | Activated Montmorillonite, Fulcat® 22B | Higher temperatures may be required. | Heterogeneous catalysis, easy separation, reusable. google.comgoogle.com |

Achieving high regioselectivity for the para-substituted isomer is a primary challenge. While the para product is sterically favored, ortho-alkylated byproducts can also form. The choice of catalyst and careful control of reaction temperature can influence the ortho/para ratio. google.com

Optimizing the Friedel-Crafts alkylation is essential to maximize the yield of this compound and minimize the formation of impurities. Key strategies include:

Control of Stoichiometry: The molar ratio of diphenylamine to the alkylating agent (diisobutylene) is a critical factor. Using an excess of diphenylamine can favor mono-alkylation and reduce the formation of di- and poly-alkylated products. Conversely, using an excess of the alkylating agent can drive the reaction towards higher degrees of substitution. google.com

Temperature Management: Higher temperatures generally increase the reaction rate but can also promote side reactions, such as cracking of the alkyl group, isomerization, and polyalkylation, leading to a decrease in selectivity. google.comnumberanalytics.com Maintaining an optimal temperature is crucial for achieving a clean reaction profile.

Catalyst Concentration and Choice: The catalyst concentration affects the reaction rate. While higher concentrations can speed up the reaction, they may also lead to catalyst deactivation and reduced selectivity. numberanalytics.com Combining catalysts, such as using a mixed system of aluminum chloride and silica (B1680970), has been shown to improve yields compared to using the Lewis acid alone under the same conditions. google.com

Reaction Monitoring: In-situ monitoring techniques can be used to track the consumption of reactants and the formation of products, allowing for precise determination of the reaction endpoint and preventing the formation of over-alkylated byproducts. numberanalytics.com

Buchwald-Hartwig Amination for the Direct Installation of Substituted Aniline (B41778) Moieties

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgopenochem.org This reaction provides an alternative and often more selective route to N-aryl amines compared to classical methods. For the synthesis of this compound, this strategy would involve coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Two primary disconnection approaches are possible:

Route A: Coupling of aniline with 1-bromo-4-(2,4,4-trimethylpentyl)benzene.

Route B: Coupling of 4-(2,4,4-trimethylpentyl)aniline with bromobenzene.

The reaction mechanism proceeds through a catalytic cycle involving the palladium(0)/palladium(II) oxidation states. libretexts.orgyoutube.com Key steps include the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired N-arylated aniline and regenerate the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, developed by Stephen Buchwald's group, are particularly effective as they stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, especially the reductive elimination. youtube.com

| Component | Function | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes the catalyst, promotes oxidative addition and reductive elimination. | XPhos, SPhos, BrettPhos, BINAP, DPPF. wikipedia.orgyoutube.com |

| Base | Deprotonates the amine in the catalytic cycle. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides the reaction medium. | Toluene, Dioxane, THF |

This method offers significant advantages in terms of functional group tolerance and selectivity, often providing higher yields of the specific desired product with fewer byproducts compared to Friedel-Crafts alkylation. libretexts.org

Emerging Synthetic Strategies for Incorporating the 2,4,4-trimethylpentyl Moiety in Related Compounds

Modern synthetic chemistry seeks to develop more efficient and environmentally benign methodologies. Emerging strategies for the synthesis of complex organonitrogen compounds often focus on increasing molecular complexity in a single step.

Multi-Component Reaction (MCR) Applications in Organonitrogen Compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient synthetic strategy. nih.gov They are valued for their atom economy, step economy, and the ability to rapidly generate libraries of complex molecules. nih.gov

While a direct MCR for this compound is not prominently reported, MCR methodologies are widely used to synthesize substituted anilines and secondary amines, which are structurally related. rsc.orgrsc.org These strategies could be adapted to incorporate the 2,4,4-trimethylpentyl group by using a building block containing this moiety.

For example, a three-component reaction has been developed for the synthesis of meta-substituted anilines from the condensation of an amine, acetone, and a 1,3-diketone. beilstein-journals.org Another approach involves the photo-driven, metal-free reaction of aldehydes, primary amines, and 1,4-dihydropyridines to yield various secondary amines. rsc.org To apply these methods for synthesizing compounds with the 2,4,4-trimethylpentyl group, one could envision using a starting material such as an aldehyde or ketone that already contains this bulky alkyl substituent. Such approaches offer a convergent and efficient pathway to novel, highly substituted organonitrogen compounds.

Advanced Aniline Functionalization Techniques, including Selenium-Mediated Cyclization

Beyond classical methods like Friedel-Crafts alkylation, the functionalization of anilines is a broad field of research in organic synthesis. Advanced techniques aim to introduce various functional groups with high selectivity and efficiency. One such area of interest is the use of selenium-mediated reactions to construct complex heterocyclic structures from simple aniline derivatives. While not a direct method for the synthesis of this compound, these techniques highlight the versatility of anilines as building blocks in modern organic chemistry.

Selenium-mediated cyclization reactions offer a powerful tool for the synthesis of nitrogen-containing heterocycles. For example, researchers have developed a selenium-catalyzed reaction of 2-vinylanilines with isonitriles to produce 2-aminoquinolines. researchgate.net This process involves an intramolecular cyclization facilitated by a selenium catalyst. In a related study, an intramolecular cyclization of 2-vinylanilines using selenium dioxide as an oxidant was shown to yield 3-aryl-1H-indoles. researchgate.net

Another advanced approach involves the arylselenyl radical-mediated cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-selenylquinolines through a cascade cyclization that forms key carbon-selenium and carbon-carbon bonds in a single step. nih.gov The reaction is typically initiated by generating an arylselenyl radical from a diaryl diselenide in the presence of an oxidant like copper(II) chloride and air. nih.gov

These selenium-mediated methodologies demonstrate the potential for transforming simple anilines into complex, value-added heterocyclic compounds under relatively mild conditions. The table below summarizes key aspects of these advanced aniline functionalization techniques.

| Substrate | Reagent/Catalyst | Product | Technique | Reference |

| 2-Vinylaniline, Isonitrile | Selenium (catalyst), K₃PO₄ | 2-Aminoquinoline | Selenium-Mediated Cyclization | researchgate.net |

| 2-Vinylaniline | Selenium Dioxide (oxidant) | 3-Aryl-1H-indole | Selenium-Mediated Cyclization | researchgate.net |

| N-(2-Alkynyl)aniline, Diaryl diselenide | CuCl₂, Air | 3-Selenylquinoline | Arylselenyl Radical-Mediated Cyclization | nih.gov |

Reactivity and Mechanistic Investigations of N Phenyl 4 2,4,4 Trimethylpentyl Aniline

Oxidative Stability and Radical Scavenging Mechanisms

The primary role of N-Phenyl-4-(2,4,4-trimethylpentyl)aniline as an antioxidant is to inhibit autoxidation processes. Autoxidation is a free-radical chain reaction responsible for the degradation of organic materials. This compound interrupts the chain reaction by scavenging the propagating peroxyl radicals (ROO•), thereby enhancing the oxidative stability of the material it is protecting.

The antioxidant capability of this compound is fundamentally derived from its diphenylamine (B1679370) (DPA) core. The key functional group is the secondary amine bridge (-NH-), which can donate its hydrogen atom to a peroxyl radical, effectively neutralizing it and terminating the oxidation chain reaction. nih.govnih.gov This hydrogen atom transfer (HAT) is the principal mechanism of its radical-scavenging activity. nih.gov

The reaction can be represented as: DPA-H + ROO• → DPA• + ROOH

The 2,4,4-trimethylpentyl group, commonly known as a tert-octyl group, is a bulky alkyl substituent located at the para-position of one of the phenyl rings. This group imparts significant steric hindrance around the molecule. This steric bulk has a multifaceted effect on the antioxidant activity.

Secondly, the steric bulk influences the physical properties of the molecule, such as its solubility in nonpolar media like hydrocarbon-based lubricants, which is crucial for its application. However, excessive steric hindrance, particularly if located at the ortho-positions relative to the amine group, could potentially decrease reactivity by impeding the approach of peroxyl radicals to the N-H bond. researchgate.net The para-position of the substituent in this compound represents a balance, providing stability without excessively obstructing the reactive site.

| Property | This compound | Bis(4-octylphenyl)amine |

|---|---|---|

| Molecular Formula | C₂₀H₂₇N | C₂₈H₄₃N |

| Molecular Weight (g/mol) | 281.44 | 393.65 |

| Key Structural Difference | One phenyl group substituted with a bulky tert-octyl group. | Both phenyl groups substituted with linear octyl groups. |

| Expected Steric Effect | Asymmetric steric hindrance from the branched tert-octyl group enhances radical stability. vulcanchem.com | Symmetric, less pronounced steric hindrance from linear octyl chains. |

Alkyl groups, including the 2,4,4-trimethylpentyl group, are generally considered to be electron-donating groups (EDGs) through an inductive effect. researchgate.net The presence of an EDG on the phenyl ring has a significant electronic influence on the radical scavenging efficiency of the diphenylamine core.

The primary effect of the electron-donating alkyl group is to increase the electron density on the aromatic ring and, by extension, on the nitrogen atom. This increase in electron density destabilizes the N-H bond, lowering its bond dissociation enthalpy (BDE). bohrium.com A lower BDE means that less energy is required to break the N-H bond, making the hydrogen atom transfer to a peroxyl radical a more favorable and faster process. nih.gov

Furthermore, the electron-donating nature of the alkyl group helps to stabilize the resulting diphenylaminyl radical. By "pushing" electron density towards the nitrogen center, it helps to delocalize and accommodate the unpaired electron, further contributing to the radical's stability. researchgate.net Theoretical studies using Density Functional Theory (DFT) have consistently shown that EDGs enhance the antioxidant capacity of diphenylamines, while electron-withdrawing groups (EWGs) have the opposite effect, increasing the N-H BDE and reducing antioxidant efficiency. bohrium.com

| Substituent Type (at para-position) | Electronic Effect | Effect on N-H Bond Dissociation Enthalpy (BDE) | Impact on Radical Scavenging Efficiency |

|---|---|---|---|

| Alkyl Group (e.g., -C₈H₁₇) | Electron-Donating | Decreases | Increases researchgate.netbohrium.com |

| Unsubstituted (-H) | Neutral (Reference) | Reference Value | Reference Value |

| Nitro Group (-NO₂) | Electron-Withdrawing | Increases | Decreases researchgate.net |

Reaction Pathways and Functional Group Transformations

The chemical reactivity of this compound is centered around the amine functional group and the two aromatic rings.

A primary reaction pathway involving this compound is its synthesis via catalytic alkylation. Diphenylamine is reacted with diisobutylene (an isomer of octene) in the presence of an acidic clay catalyst at elevated temperatures (140-160°C) to produce a mixture of octylated diphenylamines, including the target molecule. google.comgoogle.com

The aromatic rings of the diphenylamine core are susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulphonation. byjus.com The -NH- group and the alkyl group are both activating and ortho-, para-directing. In the case of this compound, electrophilic attack is most likely to occur at the ortho- and para-positions of the unsubstituted phenyl ring. The para-position of the substituted ring is already occupied, and the ortho-positions on that same ring are sterically hindered by the bulky tert-octyl group, making substitution there less favorable.

The secondary amine itself can undergo reactions. For instance, it can react with maleic anhydride (B1165640) to form the corresponding N-phenylmaleimide derivative, a class of compounds used as intermediates in synthesis. researchgate.net Furthermore, the aniline (B41778) framework can be utilized in more complex syntheses, such as electrophilic cyclization reactions to form heterocyclic structures like quinolines, demonstrating the versatility of the core structure for further functionalization. researchgate.netclockss.org

Advanced Spectroscopic and Analytical Characterization Techniques for N Phenyl 4 2,4,4 Trimethylpentyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. jchps.comresearchgate.net For N-Phenyl-4-(2,4,4-trimethylpentyl)aniline, both ¹H and ¹³C NMR are employed to map the molecule's carbon-hydrogen framework. slideshare.net

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, while their chemical shift (δ) indicates the local electronic environment. The integration of these signals reveals the relative number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons. jchps.com The aromatic region of the spectrum is expected to show complex multiplets for the protons on both phenyl rings. The aliphatic region will feature distinct signals for the trimethylpentyl group, including singlets for the gem-dimethyl and tertiary butyl protons, and a characteristic signal for the methylene (B1212753) (-CH₂-) protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. uobasrah.edu.iq The spectra would show signals for the quaternary carbons of the trimethylpentyl group, the methylene carbon, and the methyl carbons. The aromatic carbons would appear in the downfield region of the spectrum. Combining 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com

Furthermore, advanced NMR techniques, including variable temperature studies, can be utilized for conformational analysis to investigate the rotation around the C-N bonds and the orientation of the bulky trimethylpentyl group relative to the aniline (B41778) ring. scite.aiscielo.org.co

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on structure-property relationships and data from analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| tert-butyl (-C(CH₃)₃) | ~0.7 | Singlet |

| Methylene (-CH₂-) | ~1.3 | Singlet |

| gem-dimethyl (-C(CH₃)₂) | ~1.6 | Singlet |

| N-H | ~5.6 | Singlet (broad) |

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-property relationships and data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| tert-butyl (CH₃) | ~31.5 |

| tert-butyl (quaternary C) | ~32.0 |

| gem-dimethyl (CH₃) | ~31.0 |

| Methylene (-CH₂-) | ~57.0 |

| gem-dimethyl (quaternary C) | ~38.0 |

| Aromatic (C) | 117 - 144 |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound provides a unique "vibrational fingerprint." The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. ucdavis.edu

Key characteristic absorption bands expected in the IR spectrum include:

N-H Stretch: A moderate to sharp absorption band around 3400 cm⁻¹ is indicative of the secondary amine (N-H) stretching vibration. researchgate.net

C-H Stretch (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

C-H Stretch (Aliphatic): Strong absorption bands appearing just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) correspond to the C-H stretching vibrations of the methyl and methylene groups of the 2,4,4-trimethylpentyl substituent. ieeesem.com

C=C Stretch (Aromatic): Several sharp bands of variable intensity in the 1500-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond typically appears in the 1250-1360 cm⁻¹ region.

C-H Bending (Aromatic): Out-of-plane (o.o.p.) C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | ~3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

| C-H Bending | Aromatic (o.o.p.) | 690 - 900 |

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₀H₂₇N), HRMS can confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion (M⁺˙), which has a monoisotopic mass of 281.21435 u.

Electron Ionization (EI) is a common technique used in mass spectrometry that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information. libretexts.org The analysis of these fragments helps to piece together the molecular structure. libretexts.org

Key fragmentation pathways for this compound would likely include:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond adjacent to the phenyl ring, leading to the loss of a C₄H₉ radical (57 u) from the trimethylpentyl group, resulting in a stable benzylic carbocation.

Loss of the Alkyl Chain: Cleavage of the bond between the quaternary carbon and the phenyl ring would result in the loss of the entire C₈H₁₇ alkyl group (113 u).

Cleavage at the C-N Bond: Fragmentation at the C-N bond can lead to ions corresponding to the aniline or phenyl moieties.

Table 4: Expected Mass-to-Charge Ratios (m/z) of Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

| 281 | [C₂₀H₂₇N]⁺˙ | Molecular Ion |

| 224 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 168 | [M - C₈H₁₇]⁺ | Loss of the trimethylpentyl radical |

| 92 | [C₆H₅NH]⁺ | Aniline fragment |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

X-ray Diffraction Studies of this compound and its Crystalline Derivatives

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If this compound or one of its derivatives can be crystallized, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

This technique would unambiguously confirm the molecular structure and reveal the molecule's preferred conformation in the crystalline state. It would also provide insights into the intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, that dictate how the molecules pack together to form the crystal lattice. mdpi.com As of now, specific X-ray diffraction studies for this particular compound are not widely available in published literature, but the technique remains a powerful potential tool for its detailed solid-state characterization.

Advanced Chromatographic and Extraction Methods for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices, assessing its purity, and performing quantitative analysis. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound may have limited volatility, but GC-MS could still be applicable for its analysis, potentially using a high-temperature column and a short run time. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides identification based on their mass spectra. This method is highly effective for identifying and quantifying the target compound and any volatile impurities. frag-den-staat.de

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the premier method for the analysis of non-volatile or thermally sensitive compounds like this compound. thermofisher.comnih.gov

A typical HPLC method would involve:

Stationary Phase: A reversed-phase C18 column is commonly used for separating nonpolar to moderately polar compounds. nih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with modifiers like acetic acid, is used as the eluent. nih.gov The composition can be run isocratically (constant) or as a gradient (varied over time) to achieve optimal separation.

Detection: A UV detector is effective as the aromatic rings in the molecule absorb UV light. nih.gov For higher sensitivity and specificity, LC can be coupled with a mass spectrometer (LC-MS). nih.gov LC-MS provides both retention time data and mass spectral information, allowing for confident identification and quantification, even in complex matrices. rsc.org

These LC-based methods are crucial for routine quality control, purity assessment, and quantitative determination of this compound in various samples.

Solid Phase Extraction (SPE) and Microextraction Methods in Sample Preparation

Effective sample preparation is a critical prerequisite for accurate quantitative and qualitative analysis, aiming to isolate the analyte of interest, this compound, from complex matrices and concentrate it for detection. Solid Phase Extraction (SPE) and modern microextraction techniques represent powerful approaches for this purpose, offering high recovery rates and minimizing solvent consumption.

Solid Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning a solute between a solid and a liquid phase. The choice of the solid sorbent is critical and depends on the polarity of the analyte and the matrix. For aromatic amines like this compound, reversed-phase sorbents such as C18 (octadecylsilane) are commonly employed due to the nonpolar nature of the molecule. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent.

Microextraction Methods have gained prominence as they align with the principles of green analytical chemistry by significantly reducing solvent and sample volumes. These techniques offer high enrichment factors and are well-suited for trace analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) : This method is characterized by its speed and simplicity. It involves the rapid injection of a mixture containing an extraction solvent (e.g., chlorobenzene, which is effective for aromatic compounds like diphenylamine) and a dispersive solvent (e.g., methanol (B129727) or acetone) into the aqueous sample. chemicalpapers.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid analyte transfer. nih.gov Subsequent centrifugation separates the organic phase, which can then be analyzed. nih.gov For a compound like this compound, which is often found in non-aqueous matrices like oils, a modified DLLME procedure would be necessary, potentially involving an initial liquid-liquid extraction into a compatible solvent before dispersion. cabidigitallibrary.org

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. mdpi.com The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample. For semi-volatile aromatic amines, headspace SPME is particularly effective. The choice of fiber coating is crucial for selective extraction. Studies on the parent compound, diphenylamine (B1679370), have shown that polyacrylate (PA) fibers can be highly suitable due to their high sensitivity and minimal interference from other volatile compounds. researchgate.net After an equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net

The selection of an appropriate extraction method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation. The table below summarizes typical parameters that would be considered in developing an extraction method for this compound based on established methods for diphenylamine. researchgate.net

| Technique | Key Parameter | Typical Value/Material for Aromatic Amines | Rationale/Comment |

|---|---|---|---|

| SPE | Sorbent | C18 (Octadecylsilane) | Reversed-phase interaction suitable for nonpolar analytes. |

| SPE | Elution Solvent | Acetonitrile or Methanol | Effectively desorbs the analyte from the C18 sorbent. |

| DLLME | Extraction Solvent | Chlorobenzene | High affinity for aromatic rings enhances extraction efficiency. |

| DLLME | Dispersive Solvent | Methanol | Miscible in both aqueous and organic phases to create a stable dispersion. chemicalpapers.com |

| SPME | Fiber Coating | Polyacrylate (PA) | Demonstrated high sensitivity for diphenylamine with low interference. researchgate.net |

| SPME | Extraction Mode | Headspace (HS-SPME) | Suitable for semi-volatile compounds in complex matrices. |

Spectrophotometric Techniques for Functional Property Assessment, such as Antioxidant Assays (e.g., DPPH scavenging technique)

The primary function of this compound is to act as an antioxidant, inhibiting oxidation by scavenging harmful free radicals. nih.gov Spectrophotometric methods are invaluable for quantifying this antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most common and reliable methods for this purpose. mdpi.comnih.gov

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. nih.govnih.gov The DPPH radical has a deep violet color in solution and exhibits a strong absorption maximum at approximately 517 nm. nih.gov When it is reduced by an antioxidant, the violet color fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H. nih.gov The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging potency. mdpi.com

The antioxidant activity can be expressed as the percentage of DPPH radical scavenging or as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net A lower IC50 value indicates a higher antioxidant activity. researchgate.net For aniline-based compounds, the antioxidant activity stems from the lability of the hydrogen atom on the secondary amine group (-NH-). The bulky 2,4,4-trimethylpentyl (octyl) group on the phenyl ring enhances the solubility of the molecule in nonpolar media (like oils) and can influence its steric accessibility and, consequently, its reactivity with radicals. While phenolic compounds are generally more active in DPPH assays than anilines due to the lower bond dissociation energy of the O-H bond compared to the N-H bond, alkylated diphenylamines are still highly effective radical-trapping antioxidants, particularly at elevated temperatures. cabidigitallibrary.orgnih.gov

The following table presents representative data illustrating the results of a DPPH assay for an octylated diphenylamine antioxidant.

| Concentration (µg/mL) | Absorbance at 517 nm | % DPPH Radical Scavenging |

|---|---|---|

| 0 (Control) | 1.150 | 0.0% |

| 50 | 0.985 | 14.3% |

| 100 | 0.810 | 29.6% |

| 200 | 0.565 | 50.9% |

| 400 | 0.312 | 72.9% |

| 800 | 0.145 | 87.4% |

From this illustrative data, the IC50 value would be determined to be approximately 196 µg/mL.

Thermal Analysis Methods in the Study of this compound and Derivatives

Thermal analysis techniques are essential for characterizing the physical properties of this compound, such as its thermal stability, decomposition profile, and phase transitions. As this compound is often used as a high-temperature antioxidant, its behavior at elevated temperatures is of paramount importance. sylzyhg.com The two primary techniques used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com A TGA curve plots mass loss versus temperature. For an antioxidant, TGA is used to determine its thermal stability and decomposition temperature. A higher decomposition temperature indicates greater stability. The analysis can reveal if the decomposition occurs in a single step or multiple stages and can quantify the amount of residual mass. researchgate.net Studies on polymers containing octylated diphenylamine show that it enhances the thermal stability of the material. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram plots heat flow versus temperature. For this compound, which is typically a viscous liquid or low-melting solid, DSC can determine its melting point (if crystalline) or glass transition temperature (if amorphous), providing insight into its physical state at different operating temperatures. For example, DSC analysis of polybutadiene (B167195) rubber containing octylated diphenylamine shows exothermic peaks that relate to the cross-linking and degradation of the polymer, with the antioxidant influencing the temperature and enthalpy of these events. researchgate.net

The following table provides representative thermal analysis data for an alkylated diphenylamine antioxidant.

| Analysis Type | Parameter | Value | Significance |

|---|---|---|---|

| TGA | Onset of Decomposition (Tonset) | ~ 250 °C | Indicates the start of significant thermal degradation. |

| TGA | Temperature of Max. Decomposition Rate (Tmax) | ~ 285 °C | The temperature at which the material degrades most rapidly. |

| TGA | Residual Mass @ 600 °C | < 5% | Shows nearly complete volatilization upon decomposition. |

| DSC | Melting Point (Tm) | ~ 90-95 °C | Indicates the transition from a solid to a liquid state (for solid forms). |

| DSC | Boiling Point | 395.0 ± 21.0 °C (Predicted) | Indicates the transition from a liquid to a gaseous state. |

Computational Chemistry and Theoretical Studies of N Phenyl 4 2,4,4 Trimethylpentyl Aniline

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems. scispace.com This quantum mechanical modeling method is used to scrutinize the electronic properties of molecules, providing a basis for understanding their stability and predicting their reactivity. scielo.br For N-Phenyl-4-(2,4,4-trimethylpentyl)aniline, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. malayajournal.org A smaller energy gap suggests that the molecule is more reactive. malayajournal.org

In the case of this compound, the electron-donating nature of the aniline (B41778) nitrogen atom is expected to raise the energy of the HOMO, while the aromatic rings will influence the energies of both the HOMO and LUMO. The bulky 2,4,4-trimethylpentyl group, being an alkyl group, will have a minor electron-donating effect through induction.

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.25 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 4.40 |

Note: The values in this table are hypothetical and serve as representative examples of what might be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the aniline group, making it a likely site for electrophilic attack. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings.

Local reactivity descriptors, such as the Fukui function, identify specific atomic sites within a molecule that are most likely to participate in a chemical reaction. nih.gov These descriptors help in distinguishing the reactivity of different atoms in the molecule, providing a more detailed picture of its chemical behavior.

Table 2: Representative Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.05 |

| Hardness (η) | 2.20 |

| Softness (S) | 0.45 |

Note: The values in this table are hypothetical and serve as representative examples of what might be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Functional Attributes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or other functional attributes. physchemres.orgmdpi.com By developing a QSAR model, it is possible to predict the activity of new, untested compounds based on their structural features. physchemres.org

In the context of this compound, QSAR models could be developed to predict its potential functional attributes, such as its antioxidant properties or its performance as a stabilizer in polymers. This would involve compiling a dataset of structurally related compounds with known activities and then using statistical methods to build a predictive model.

Predicted Spectroscopic Parameters (e.g., Collision Cross Section Values)

Computational methods can also be used to predict various spectroscopic parameters, which can be valuable for the identification and characterization of a molecule. One such parameter is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. Predicted CCS values can be compared with experimental values obtained from ion mobility-mass spectrometry to aid in structural elucidation.

Table 3: Representative Predicted Collision Cross Section (CCS) Value for this compound (Illustrative Data)

| Parameter | Predicted Value (Ų) |

| Collision Cross Section (CCS) | 185.2 |

Note: The value in this table is hypothetical and serves as a representative example of what might be obtained from computational predictions.

Functional Roles and Applications of N Phenyl 4 2,4,4 Trimethylpentyl Aniline in Applied Chemistry

Role as an Antioxidant in Polymer Science and Materials Protection

In the realm of polymer science, N-Phenyl-4-(2,4,4-trimethylpentyl)aniline serves as a highly effective antioxidant, protecting polymeric materials from degradation induced by heat, oxygen, and mechanical stress. Its mechanism of action involves the donation of a hydrogen atom to peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers. This process neutralizes the radicals and prevents them from propagating the degradation chain, thereby preserving the physical and chemical properties of the polymer.

Alkylated diphenylamines, including octylated diphenylamine (B1679370) (a close analog of this compound), are extensively used as antioxidants in the rubber industry. They provide excellent protection against thermal oxidation, which is a major cause of the hardening, cracking, and loss of elasticity in rubber products. These antioxidants are effective in a variety of elastomers, including natural rubber (NR), polychloroprene, and polybutadiene (B167195) rubber (PBR). iau.irharwick.com

A study on the effects of octylated diphenylamine in polybutadiene rubber demonstrated its role in improving thermal stability and reducing gel formation, which are critical factors in maintaining the performance of the rubber. iau.irresearchgate.net While aminic antioxidants like octylated diphenylamine can sometimes cause discoloration, their high efficacy in preventing degradation makes them suitable for many applications where color is not a primary concern. iau.ir

Table 1: Applications of Alkylated Diphenylamines in Rubber and Elastomers

| Application Area | Specific Use | Functional Benefit |

|---|---|---|

| Tire Manufacturing | Carcass stocks | Antioxidant protection |

| Industrial Hoses | General-purpose elastomer use | Prevents hardening and cracking |

| Gaskets and Seals | Polychloroprene formulations | Good heat protection |

| Footwear and Flooring | Non-black stocks | General-purpose antidegradant |

Beyond rubber, this compound and similar alkylated diphenylamines are employed as stabilizers in a range of other polymeric materials. They are particularly effective in protecting polyolefins, such as polyethylene (B3416737) and polypropylene, from degradation during high-temperature processing and throughout their service life. The addition of these antioxidants helps to maintain the molecular weight and mechanical properties of the plastics, preventing them from becoming brittle or discolored. They can also be used in adhesives and various other plastic products to enhance their longevity. harwick.comactylis.com

Utilization in Lubricant and Grease Formulations

These aminic antioxidants are effective at high temperatures and are soluble in various base oils, including mineral and synthetic stocks. chemost.comminglanchem.com Their ability to control oxidation helps to extend the service life of the lubricant, maintain engine cleanliness, and ensure reliable performance. siigroup.comminglanchem.com They are frequently used in gasoline and diesel engine oils, as well as in various industrial greases where thermal stability is paramount. rexol.ukminglanchem.com

Table 2: Functional Benefits of Alkylated Diphenylamines in Lubricants and Greases

| Benefit | Description |

|---|---|

| Oxidation Control | Reduces viscosity increase and the formation of sludge and deposits. siigroup.com |

| High-Temperature Stability | Provides excellent performance in demanding, high-temperature applications. siigroup.comminglanchem.com |

| Extended Lubricant Life | Helps to prolong the service intervals of lubricants and greases. |

| Broad Compatibility | Soluble in a variety of mineral and synthetic base stocks. siigroup.com |

Inclusion in Metal Working Fluids, Hydraulic Fluids, and Heat Transfer Fluids

The utility of this compound and its analogs extends to a variety of industrial fluids that operate under demanding conditions. In metalworking fluids, these antioxidants help to maintain the fluid's integrity and performance by preventing oxidative degradation caused by high temperatures and contact with metal surfaces. actylis.com

Similarly, in hydraulic fluids, the inclusion of alkylated diphenylamines ensures reliable operation by preventing the formation of sludge and varnish that can interfere with the function of hydraulic systems. rexol.ukchemost.com They are also employed in heat transfer fluids and turbine oils, where their excellent thermal stability is essential for long-term, trouble-free operation. rexol.ukchemost.comminglanchem.com

Participation in Plastic Product Manufacturing Processes

During the manufacturing of plastic products, polymers are subjected to high temperatures and shear forces that can initiate degradation. This compound, as a potent antioxidant, can be incorporated into plastic formulations to protect the polymer during processing. actylis.com This ensures that the final product retains its desired physical and aesthetic properties. Its role as a stabilizer is crucial for maintaining the quality and consistency of plastic goods produced through methods such as extrusion and molding.

Environmental Disposition and Ecotoxicological Research Methodologies Pertaining to N Phenyl 4 2,4,4 Trimethylpentyl Aniline

Environmental Fate Pathways and Transformation Studies

The environmental fate of N-Phenyl-4-(2,4,4-trimethylpentyl)aniline is dictated by its physical and chemical properties, which suggest a tendency for persistence and partitioning to certain environmental compartments. canada.ca

Detailed experimental data on the hydrolytic stability and degradation pathways of this compound are not specified in the available scientific reports. However, based on the chemical structure of anilines, the amide linkage is generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments. epa.gov Significant hydrolysis would likely only occur under more extreme pH conditions not commonly found in the environment.

Based on its physical and chemical properties, BNST, a substance analogous to this compound, is not anticipated to degrade quickly in the environment. It is expected to be persistent in water, soil, and sediments. canada.ca This suggests that this compound is also likely to exhibit low rates of biodegradation in both aquatic and terrestrial ecosystems. The complex and substituted nature of the molecule likely hinders microbial attack. While some simpler anilines can be biodegraded by microorganisms, the bulky trimethylpentyl group on this compound may sterically hinder enzymatic action. ontosight.aialtex.orgnih.gov

The potential for bioconcentration and bioaccumulation is a significant aspect of the environmental risk assessment of this compound. Due to its hydrophobic nature, the analogous substance BNST is expected to have a tendency to partition to particles and the lipids (fat) of organisms. canada.ca This indicates a potential for accumulation in organisms and possible biomagnification in trophic food chains. canada.ca The substance BNST has been determined to meet the bioaccumulation criteria as set out in the Persistence and Bioaccumulation Regulations in Canada. canada.ca

Table 1: Bioaccumulation Potential Indicators for BNST

| Parameter | Finding | Source |

|---|---|---|

| Partitioning Tendency | High tendency to partition to particles and lipids (fat) of organisms. | canada.ca |

| Bioaccumulation Potential | Meets the bioaccumulation criteria as per the Persistence and Bioaccumulation Regulations. | canada.ca |

| Biomagnification | May biomagnify in trophic food chains. | canada.ca |

Modeling of the transport and distribution of BNST suggests that due to its very low water solubility and low volatility, it will likely be found predominantly in soil and sediments. canada.ca It is not expected to be present in significant amounts in other environmental media like water or air, and it is not anticipated to undergo long-range atmospheric transport. canada.ca Specific quantitative data for adsorption/desorption coefficients (such as Koc) and the Henry's Law Constant for this compound are not available in the reviewed literature.

Table 2: Predicted Environmental Distribution of BNST

| Environmental Compartment | Expected Presence | Rationale | Source |

|---|---|---|---|

| Soil and Sediments | Primary sink | Very low water solubility, tendency to partition to particles. | canada.ca |

| Water | Low | Very low water solubility. | canada.ca |

| Air | Low | Low volatility. | canada.ca |

| Long-Range Transport | Not expected | Low volatility and partitioning to soil/sediment. | canada.ca |

Methodological Approaches for Ecotoxicological Assessment in Aquatic and Terrestrial Systems

The ecotoxicological assessment of substances like this compound typically involves a tiered approach, combining data from laboratory tests with environmental fate and exposure modeling. For the analogous substance BNST, the assessment was conducted under the Canadian Environmental Protection Act, 1999 (CEPA 1999), which involves evaluating its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms. canada.ca

Acute aquatic toxicity estimates for BNST indicate that the substance may be moderately to highly hazardous to aquatic organisms. canada.ca Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically used to assess toxicity to a range of aquatic organisms representing different trophic levels (e.g., fish, invertebrates, and algae).

For terrestrial systems, ecotoxicological assessment would involve evaluating toxicity to soil-dwelling organisms such as earthworms and microorganisms, as well as potential effects on plants. Given the expectation that the substance will predominantly be found in soil and sediment, these assessments are critical for a comprehensive understanding of its environmental risk. canada.ca However, specific ecotoxicological data for terrestrial organisms for this compound or BNST are not detailed in the available reports.

Research within Regulatory Frameworks for Environmental Risk Evaluation

The environmental risk evaluation of this compound, also known as benzenamine, N-phenyl-, 4-(1,1,3,3-tetramethylbutyl)-, is conducted within established regulatory frameworks such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe. Research under these frameworks generates data on the substance's environmental fate, ecotoxicity, and potential for bioaccumulation, which are essential for a comprehensive risk assessment.

A closely related substance, "Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene," which includes this compound as a significant component, has been registered under REACH. The data submitted in this registration dossier provides a key source of information on the environmental disposition and ecotoxicological profile of these substances, determined using standardized methodologies.

Environmental Fate and Ecotoxicological Studies

Regulatory requirements mandate a suite of studies to predict a chemical's behavior and effects in the environment. For substances like this compound, these typically include investigations into hydrolysis, ready biodegradability, and toxicity to aquatic organisms.

Hydrolysis: A study on the hydrolysis of "Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene" as a function of pH was conducted according to OECD Guideline 111. The results indicated that the substance is hydrolytically stable, meaning it does not readily break down in water.

Biodegradation: A ready biodegradability test, following OECD Guideline 301B, was performed on the same reaction product. The substance was found to be not readily biodegradable, achieving only 0% degradation over 28 days. This suggests that this compound is persistent in the environment.

Ecotoxicity: Acute toxicity studies have been conducted on various aquatic organisms to determine the concentrations at which the substance causes harm.

Fish: An acute toxicity study on fish, following OECD Guideline 203, resulted in a 96-hour LC50 (lethal concentration for 50% of the test organisms) of >71 mg/L.

Aquatic Invertebrates: An acute immobilization study on Daphnia magna, according to OECD Guideline 202, determined a 48-hour EC50 (effective concentration for 50% of the test organisms) of 55 mg/L.

Aquatic Algae and Cyanobacteria: A toxicity study on algae, following OECD Guideline 201, showed a 72-hour ErC50 (concentration causing a 50% reduction in growth rate) of >100 mg/L.

These studies indicate that while the substance has a potential for environmental persistence, its acute toxicity to aquatic organisms is relatively low.

The following interactive table summarizes the key research findings from studies conducted within a regulatory framework.

| Endpoint | Test Guideline | Organism/Method | Result | Conclusion |

| Hydrolysis | OECD 111 | Hydrolysis as a function of pH | Hydrolytically stable | Does not readily break down in water |

| Ready Biodegradability | OECD 301B | CO2 Evolution Test | 0% degradation in 28 days | Not readily biodegradable |

| Acute Fish Toxicity | OECD 203 | Fish | 96-hour LC50 > 71 mg/L | Low acute toxicity to fish |

| Acute Invertebrate Toxicity | OECD 202 | Daphnia magna | 48-hour EC50 = 55 mg/L | Moderate acute toxicity to daphnids |

| Algae Toxicity | OECD 201 | Algae | 72-hour ErC50 > 100 mg/L | Low acute toxicity to algae |

Comparative Analysis and Structure Activity Relationship Sar Studies of N Phenyl 4 2,4,4 Trimethylpentyl Aniline

Structural Analogues and Related Diphenylamine (B1679370) Derivatives

The properties and functions of N-Phenyl-4-(2,4,4-trimethylpentyl)aniline can be better understood through comparison with its structural analogues and other related antioxidant compounds.

This compound and N-phenyl-ar-(1,1,3,3-tetramethylbutyl)benzenamine are often considered to be the same chemical entity, with the different names arising from IUPAC and common nomenclature conventions for the same branched octyl substituent. The prefix "ar-" indicates substitution on the aromatic ring, and both "2,4,4-trimethylpentyl" and "1,1,3,3-tetramethylbutyl" describe a tert-octyl group. ontosight.ai For the purpose of this analysis, they are treated as structurally identical, possessing a diphenylamine core with a tert-octyl group attached to one of the phenyl rings. vulcanchem.com

| Property | Value |

| Molecular Formula | C₂₀H₂₇N smolecule.com |

| Molecular Weight | ~281.4 g/mol smolecule.com |

| Core Structure | Diphenylamine |

| Key Substituent | tert-Octyl (2,4,4-trimethylpentyl) |

This interactive table summarizes the key identifiers for this compound.

A comparison with p-phenylenediamine (B122844) (PPD) derivatives, such as 6PPD, highlights significant differences in structure and function. While both are used as stabilizers in rubber and polymers, their core structures lead to different performance characteristics. wikipedia.org

The primary structural difference lies in the amine backbone. This compound is a diphenylamine (DPA), featuring a single nitrogen atom bridging two phenyl rings. In contrast, 6PPD is a p-phenylenediamine, which contains two nitrogen atoms situated in the para positions of a central benzene (B151609) ring. wikipedia.org This structural variance makes PPDs exceptionally effective as antiozonants, a primary application for 6PPD in vehicle tires. wikipedia.orgustires.org DPAs, while effective antioxidants, generally exhibit lower antiozonant activity but may offer superior thermal stability. The reactivity of 6PPD towards ozone leads to the formation of transformation products like 6PPD-quinone, which has raised environmental concerns due to its toxicity to certain aquatic species. wikipedia.orgbluefrogscientific.com

| Feature | This compound | N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |

| Chemical Class | Diphenylamine (DPA) | p-Phenylenediamine (PPD) |

| Core Structure | One nitrogen linking two phenyl rings | Two nitrogens in para-position on one phenyl ring wikipedia.org |

| Primary Function | Antioxidant, Stabilizer | Antidegradant, potent Antiozonant wikipedia.orgustires.org |

| Reactivity | General radical scavenger | Highly reactive with ozone bluefrogscientific.com |

| Key Transformation Product | - | 6PPD-Quinone (environmentally significant) wikipedia.orgwa.gov |

This interactive table provides a comparative overview of this compound and 6PPD.

Contrasting this compound with other aromatic compounds further clarifies its unique structure-activity profile.

Alkylated Benzenamines: Compared to a simple substituted aniline (B41778) like 3-(trifluoromethyl)benzenamine, the differences are pronounced. This compound is a secondary amine with a bulky, electron-donating alkyl group. Conversely, 3-(trifluoromethyl)benzenamine is a primary amine featuring a potent electron-withdrawing trifluoromethyl (-CF₃) group. This electronic difference is critical; the -CF₃ group deactivates the aromatic ring, reducing the compound's efficacy as an antioxidant. In contrast, the electron-donating tert-octyl group on this compound enhances its antioxidant capacity. Consequently, their applications differ, with the former used as a chemical intermediate and the latter as a stabilizer.

Phenolic Compounds: The primary distinction from phenolic antioxidants like 4-tert-Octylphenol is the active functional group: an amine (-NH-) versus a hydroxyl (-OH). Both compounds share a similar bulky tert-octyl substituent, which enhances solubility in nonpolar media. However, their antioxidant mechanisms, while both involving hydrogen atom transfer to scavenge free radicals, proceed via aminyl and phenoxyl radicals, respectively, which have different stabilities and reaction kinetics. Furthermore, some phenolic compounds, including 4-tert-octylphenol, are known to interact with hormone receptors, exhibiting estrogenic and antiandrogenic activity, a property not typically associated with diphenylamine-based antioxidants. nih.govmdpi.com

Elucidation of Structural Influence on Chemical Reactivity and Stability Profiles

The chemical behavior of this compound is a direct consequence of its molecular components. The diphenylamine core provides the fundamental reactivity, where the N-H bond is the active site for radical scavenging. vulcanchem.com This core reactivity is significantly modulated by the large tert-octyl substituent.

The bulky nature of this alkyl group introduces considerable steric hindrance around the nitrogen atom and the para-position of the substituted ring. vulcanchem.com This steric shielding can limit the access of certain reactants to the active N-H site, thereby modulating its reactivity and enhancing its stability against specific degradation pathways. vulcanchem.comrsc.org Electronically, the alkyl group is electron-donating via induction, which increases the electron density on the nitrogen atom and the aromatic system. This electronic effect facilitates the donation of the hydrogen atom, a key step in its antioxidant function.

Structure-Property Relationships Governing Antioxidant Efficacy and Performance in Materials

The efficacy of an antioxidant is determined by its ability to interrupt oxidative degradation cycles, its persistence, and its compatibility with the host material. The structure of this compound is well-suited for this role.

Hydrogen Donation: The primary antioxidant mechanism involves the donation of the hydrogen atom from the N-H group to terminate chain-propagating free radicals (e.g., peroxyl radicals). The electron-donating tert-octyl group enhances this ability.

Material Compatibility: The large, lipophilic tert-octyl group confers excellent solubility in hydrocarbon-based materials such as polymers and lubricating oils. smolecule.com This ensures the antioxidant remains dispersed within the material matrix, providing long-term protection against oxidative degradation.

Future Research Avenues and Emerging Scientific Questions for N Phenyl 4 2,4,4 Trimethylpentyl Aniline

Exploration of Advanced Synthetic Strategies and Green Chemistry Approaches

The industrial synthesis of alkylated diphenylamines, including N-Phenyl-4-(2,4,4-trimethylpentyl)aniline, has traditionally relied on Friedel-Crafts alkylation using catalysts like aluminum chloride, which pose environmental and handling challenges. rsc.org Future research is increasingly focused on developing greener and more efficient synthetic routes.

Green Catalysts: A promising avenue is the use of solid acid catalysts and ionic liquids. For instance, hydrochloric acid-treated bentonite (B74815) has shown excellent catalytic performance in the synthesis of diisononyl diphenylamine (B1679370), achieving high conversion rates and yields. researchgate.net This approach offers advantages such as easier catalyst separation and reduced waste. Similarly, ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate (BMIM-AlCl3), have been successfully employed as catalysts in the synthesis of butyl-octyl-diphenylamine, demonstrating their potential as green solvents and catalysts. researchgate.net Further investigation into the application of these catalyst systems for the specific synthesis of this compound could lead to more sustainable manufacturing processes. Research into optimizing reaction conditions with these green catalysts to maximize selectivity for the desired para-substituted product is a key scientific question.

Alternative Alkylating Agents and Reaction Pathways: Exploring alternative alkylating agents beyond diisobutylene and developing novel reaction pathways that offer higher atom economy and milder reaction conditions are critical areas for future research. This could involve enzyme-catalyzed reactions or chemo-enzymatic processes that offer high selectivity and operate under environmentally benign conditions.

| Catalyst Type | Example | Potential Advantages for this compound Synthesis |

| Solid Acid Catalysts | Acid-treated bentonite, Zeolites | Easy separation, reusability, reduced corrosion and waste. researchgate.net |

| Ionic Liquids | 1-butyl-3-methylimidazolium chloroaluminate (BMIM-AlCl3) | Acts as both solvent and catalyst, potential for recyclability, can enhance reaction rates and selectivity. researchgate.net |

| Enzymatic Catalysts | Lipases, Laccases | High selectivity, mild reaction conditions, biodegradable. |

Deeper Mechanistic Insights into Oxidation Inhibition and Stabilization Mechanisms

Alkylated diphenylamines function as secondary antioxidants, primarily by interrupting the auto-oxidation chain reaction. nih.gov However, a more profound understanding of the specific mechanisms of this compound is needed to design more effective antioxidant systems.

Radical Scavenging and Peroxide Decomposition: The primary antioxidant mechanism involves the donation of a hydrogen atom from the amine group to peroxy radicals, thereby terminating the chain reaction. nih.gov Future research, employing techniques like Density Functional Theory (DFT) calculations, can provide deeper insights into the bond dissociation energy (BDE) of the N-H bond in this compound and how the 2,4,4-trimethylpentyl group influences its radical scavenging activity. nih.govmdpi.com Furthermore, investigating its ability to decompose hydroperoxides, a key step in preventing the generation of new radicals, is crucial. The formation of a stable nitroxyl (B88944) radical, which can participate in a cyclic process to consume more radicals, is a characteristic of amine antioxidants that warrants further quantitative study for this specific molecule. nih.gov

Influence of Molecular Structure on Activity: The position and nature of the alkyl substituent significantly impact the antioxidant's performance. The bulky 2,4,4-trimethylpentyl group at the para position is expected to enhance solubility in nonpolar substrates like lubricants and polymers, while also potentially influencing the electronic properties of the amine group. Systematic studies comparing the antioxidant efficacy of different isomers and analogues of this compound would provide valuable structure-activity relationship (SAR) data.

Development of Novel Materials with Enhanced Performance Characteristics

The primary application of this compound is as a stabilizer in lubricants and polymers. rsc.org Future research is aimed at leveraging its properties to create advanced materials with superior durability and functionality.

High-Performance Polymers and Elastomers: Incorporating this compound into high-performance polymer matrices can enhance their thermal and oxidative stability, extending their service life in demanding applications such as automotive components and industrial machinery. researchgate.net Studies comparing its effectiveness with other antioxidants, like in the case of octylated diphenylamine versus Irganox 1520 in polybutadiene (B167195) rubber, can guide the selection of the most suitable stabilizer for specific polymer systems. researchgate.net

Functional and Smart Materials: An emerging area of research is the development of functional polymers where the antioxidant is covalently bound to the polymer backbone. This can prevent leaching of the additive, which is a concern in applications with food contact or environmental exposure. Furthermore, the electronic properties of the diphenylamine moiety could be exploited in the development of conductive polymers or materials with sensing capabilities, where this compound could act as a stabilizing monomer or additive. nih.gov

| Material Type | Potential Role of this compound | Research Focus |